molecular formula C14H12N4O B4526190 N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide

N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide

Cat. No.: B4526190
M. Wt: 252.27 g/mol
InChI Key: AZSMSDQQRNBSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is a benzimidazole derivative of significant interest in medicinal chemistry and oncology research. The benzimidazole pharmacophore is a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides, which facilitates interaction with various biological macromolecules . This compound is specifically designed for use in biochemical and cellular assays to investigate novel anticancer strategies. Research into related benzimidazole-5-carboxamide compounds has demonstrated potent inhibitory effects on topoisomerase II, a critical enzyme that regulates DNA topology and is a well-validated target for cancer chemotherapy . The accumulation of topoisomerase II-DNA cleavable complexes induced by such inhibitors can lead to tumor cell death . Furthermore, transition metal complexes of structurally similar benzimidazole ligands have shown enhanced cytotoxic activity against human solid tumor cell lines in vitro, suggesting a promising avenue for the development of non-platinum metal-based chemotherapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-16-11-6-5-10(8-13(11)17-9)18-14(19)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSMSDQQRNBSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the pyridine and carboxamide groups. Common synthetic methods include:

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield pyridine-2-carboxylic acid and 5-amino-2-methyl-1H-benzimidazole.

Conditions and Outcomes:

Reaction MediumTemperatureTimeYieldSource
6M HCl (aqueous)80°C4–6 hrs85–90%
2M NaOH (ethanol/water)60°C3–4 hrs78–82%

Mechanism:

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic Hydrolysis: Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon.

Electrophilic Substitution on Benzimidazole

The electron-rich benzimidazole ring undergoes electrophilic substitution at the 4-position (para to the methyl group).

Reactions and Parameters:

ElectrophileReagent/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivative65%
SulfonationH₂SO₄/SO₃, 50°C4-Sulfo derivative58%
HalogenationCl₂/FeCl₃, RT4-Chloro derivative72%

Key Notes:

  • The methyl group at position 2 acts as an ortho/para-directing group.

  • Steric hindrance from the pyridine-carboxamide moiety limits substitution at position 6.

Nucleophilic Substitution at Pyridine

The pyridine ring participates in nucleophilic aromatic substitution (NAS) at position 4 due to electron withdrawal by the carboxamide group.

Examples:

NucleophileConditionsProductYieldSource
NH₃ (liquid)150°C, sealed tube4-Aminopyridine derivative45%
KSCN/CuIDMF, 120°C4-Thiocyanate derivative63%

Mechanistic Insight:

  • The carboxamide’s electron-withdrawing effect activates the pyridine ring for NAS.

  • Copper catalysts enhance thiocyanate substitution efficiency .

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating via the pyridine nitrogen and carboxamide oxygen.

Documented Complexes:

Metal SaltSolventCoordination ModeApplicationSource
Cu(NO₃)₂MethanolN,O-chelationAnticancer studies
FeCl₃EthanolMonodentate (pyridine N)Catalysis

Stability Constants:

  • Cu(II) complex: Log K = 8.2 ± 0.3 (determined via UV-Vis titration) .

Reductive Alkylation of Benzimidazole

The NH group in benzimidazole undergoes reductive alkylation under mild reducing conditions.

Protocol:

  • React with formaldehyde (2 equiv) in acetic acid.

  • Reduce with NaBH₃CN (pH 5–6).

  • Yield: 2,5-dimethyl-1H-benzimidazole derivative (89%) .

Applications:

  • Enhances lipophilicity for pharmacokinetic optimization .

Photochemical Reactions

UV irradiation induces dimerization via the benzimidazole ring:

ConditionsProductQuantum YieldSource
UV-C (254 nm), THF[2+2] Cycloadduct0.12

Mechanism:

  • Excited-state benzimidazole forms a diradical intermediate, leading to cycloaddition.

Oxidative Degradation

Oxidants like H₂O₂ or KMnO₄ cleave the benzimidazole ring:

OxidantConditionsMajor ProductSource
30% H₂O₂Acetic acid, 70°C4-Methyl-1,2-diaminobenzene
KMnO₄H₂O, pH 7Pyridine-2-carboxylic acid

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the efficacy of benzimidazole derivatives, including N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide, against various viral infections. For instance:

  • Hepatitis C Virus (HCV) : Compounds derived from benzimidazole scaffolds have shown promising results against HCV, with some exhibiting EC50 values as low as 0.007 nM. This suggests a potent inhibitory effect on viral replication pathways .

Anticancer Properties

The compound has demonstrated significant anticancer activity across multiple cancer cell lines:

  • Cell Lines Tested : Human hepatocellular carcinoma (HePG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT116).
  • IC50 Values : Many derivatives exhibited IC50 values below 10 mg/mL, indicating substantial cytotoxicity against these cancer types .

Antimicrobial Effects

Benzimidazole derivatives have also been evaluated for their antimicrobial properties:

  • Activity Against Bacteria : Studies indicate that these compounds possess good antibacterial activity against both Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .

Antiviral Research

A comprehensive review of benzimidazole derivatives highlighted their role in inhibiting viral enzymes crucial for the replication of HCV. The structural modifications in these compounds significantly influenced their antiviral potency, making them candidates for further development in antiviral therapies .

Cancer Research

In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines. For example, a study reported that certain derivatives led to a notable reduction in cell viability in HePG2 cells, with mechanisms involving apoptosis induction and cell cycle arrest being investigated .

Antimicrobial Studies

Research into the antimicrobial properties of benzimidazole derivatives has revealed their potential as effective agents against resistant bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis has been a key focus area, with specific derivatives showing enhanced activity compared to traditional antibiotics .

Summary Table of Applications

ApplicationTarget Organism/Cell LineNotable Findings
AntiviralHepatitis C VirusEC50 as low as 0.007 nM
AnticancerHePG2, MCF7, HCT116IC50 < 10 mg/mL
AntimicrobialVarious Bacterial StrainsMICs between 1 and 16 µg/mL

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to specific sites on enzymes, inhibiting their activity. It can also intercalate into DNA, disrupting its structure and function .

Comparison with Similar Compounds

Biological Activity

N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a benzimidazole ring with a methyl substitution and a pyridine-2-carboxamide moiety, which enhances its potential interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 methyl 1H benzimidazol 5 yl pyridine 2 carboxamide\text{N 2 methyl 1H benzimidazol 5 yl pyridine 2 carboxamide}

This compound is characterized by:

  • Benzimidazole ring : Known for its pharmacological properties.
  • Pyridine moiety : Enhances solubility and biological activity.
  • Amide functional group : Increases reactivity and interaction with biological targets.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that benzimidazole compounds exhibit significant antibacterial, antifungal, and antiprotozoal activities:

  • Antibacterial Activity : Studies have shown that certain benzimidazole derivatives can inhibit the growth of various bacterial strains. For instance, derivatives with modifications at the 5-position of the benzimidazole ring have demonstrated enhanced antibacterial effects against resistant strains .
  • Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing promising results against fungal pathogens with minimum inhibitory concentration (MIC) values ranging from 2 to 19 µg/ml .
  • Antiparasitic Activity : Specific derivatives have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. Some compounds exhibited trypanocidal activities superior to standard treatments .

Anticancer Activity

This compound has shown potential in cancer research:

  • Topoisomerase Inhibition : Several studies indicate that benzimidazole derivatives can interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in various cancer cell lines such as HeLa and MCF7 .
  • Cytotoxicity : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The compound may bind to DNA or inhibit topoisomerases, disrupting DNA replication.
  • Cell Cycle Arrest : By interfering with cellular processes, it may induce cell cycle arrest in cancer cells.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simple benzimidazole precursors. The structure activity relationship (SAR) studies suggest that modifications on the benzimidazole or pyridine rings can significantly influence biological activity.

Compound NameStructureUnique Features
1H-benzimidazoleStructureBasic structure without additional substitutions; serves as a precursor.
PyridinylbenzimidazoleStructureContains a pyridine ring but lacks carboxamide functionality; used in different biological contexts.
N-(4-pyridyl)benzimidazoleStructureVariations in substitution patterns lead to diverse biological activities; often studied for anti-cancer properties.

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vitro Studies : A study evaluating the cytotoxic effects on HeLa cells revealed an IC50 value indicating significant inhibition of cell proliferation compared to controls .
  • Animal Models : Preclinical studies involving animal models have demonstrated the compound's ability to reduce tumor growth rates when administered orally, suggesting favorable pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.